

# Application Note: Quantification of Brinzolamide using a Stability-Indicating RP-HPLC Method

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## Compound of Interest

Compound Name: *Brinzolamide hydrochloride*

Cat. No.: *B023837*

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## Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Brinzolamide in bulk drug and pharmaceutical dosage forms. The described method is simple, precise, and stability-indicating, making it suitable for routine quality control and stability studies. The protocol outlined below provides a comprehensive guide for the determination of Brinzolamide, adhering to ICH guidelines for method validation.

## Introduction

Brinzolamide is a carbonic anhydrase inhibitor used to lower intraocular pressure in patients with open-angle glaucoma or ocular hypertension. Accurate and reliable analytical methods are crucial for ensuring the quality, efficacy, and safety of Brinzolamide formulations. This document provides a detailed protocol for an RP-HPLC method that effectively separates Brinzolamide from its degradation products, ensuring a high degree of specificity and accuracy.

## Chromatographic Conditions

A summary of various reported chromatographic conditions for the quantification of Brinzolamide is presented in Table 1. The presented protocol is a robust method based on a compilation of these findings.

Table 1: Summary of Reported RP-HPLC Methods for Brinzolamide Quantification

Parameter	Method 1	Method 2	Method 3	Method 4
Column	Phenomenex C18 (150 x 4.6 mm, 5µm)[1]	Cosmosil C18 (250 x 4.6 mm, 5µm)[2]	Phenomenex C18 (250 x 4.6 mm, 5µm)[3][4]	Zorbax SB C18 (250 x 4.6 mm, 2.6µm)[5]
Mobile Phase	0.1% Formic Acid : Methanol (65:35 v/v)[1]	Acetonitrile : KH <sub>2</sub> PO <sub>4</sub> buffer (40:60 v/v)[2]	Phosphate buffer (pH 6.6) : Acetonitrile : Methanol (45:15:40 v/v/v) [3][4]	KH <sub>2</sub> PO <sub>4</sub> buffer (pH 3.0) : Acetonitrile (60:40 v/v)[5]
Flow Rate	1.0 mL/min[1][3][4]	1.0 mL/min[2]	1.0 mL/min[3][4]	1.0 mL/min[5]
Detection Wavelength	254 nm[1][3][4]	254 nm[2]	254 nm[3][4]	225 nm[5]
Retention Time (min)	~3.5[1]	~6.6[2]	~5.7[3][4]	~5.3[5]
Linearity Range (µg/mL)	2 - 10[1]	100 - 500	Not Specified	10 - 30[5]
Correlation Coefficient (R <sup>2</sup> )	> 0.999[1]	0.998	0.9993[3][4]	0.998[5]
% Recovery	99.88%[1]	Not Specified	Not Specified	98.392 – 100.561%[5]
LOD (µg/mL)	Not Specified	Not Specified	Not Specified	1.305[5]
LOQ (µg/mL)	Not Specified	Not Specified	Not Specified	3.956[5]

## Experimental Protocol

This protocol provides a detailed methodology for the quantification of Brinzolamide using RP-HPLC.

## Materials and Reagents

- Brinzolamide reference standard
- HPLC grade Methanol
- HPLC grade Acetonitrile
- Formic acid, analytical grade
- Potassium dihydrogen phosphate (KH<sub>2</sub>PO<sub>4</sub>), analytical grade
- Orthophosphoric acid, analytical grade
- Water, HPLC grade or Milli-Q water
- Brinzolamide ophthalmic suspension (or other formulation)

## Equipment

- HPLC system with UV detector
- C18 analytical column (e.g., Phenomenex C18, 250 x 4.6 mm, 5µm)
- Sonicator
- pH meter
- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (0.45 µm)

## Preparation of Solutions

Mobile Phase (Example: 0.1% Formic Acid in Methanol/Water)

- Prepare 0.1% aqueous formic acid by adding 1 mL of formic acid to 999 mL of HPLC grade water.

- Mix the 0.1% formic acid solution with methanol in a 65:35 (v/v) ratio.
- Degas the mobile phase by sonicating for 15-20 minutes.

#### Standard Stock Solution (100 µg/mL)

- Accurately weigh 10 mg of Brinzolamide reference standard and transfer it to a 100 mL volumetric flask.
- Dissolve the standard in the mobile phase.
- Make up the volume to 100 mL with the mobile phase.
- Sonicate for 10 minutes to ensure complete dissolution.

#### Working Standard Solutions

Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 2, 4, 6, 8, and 10 µg/mL).

#### Sample Preparation (from Ophthalmic Suspension)

- Accurately measure a volume of the Brinzolamide ophthalmic suspension equivalent to 10 mg of Brinzolamide and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to disperse the suspension.
- Make up the volume to 100 mL with the mobile phase and mix thoroughly.
- Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
- Further dilute the filtered solution with the mobile phase to a concentration within the calibration curve range.

## Chromatographic Analysis

- Set up the HPLC system with the chosen column and mobile phase.

- Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
- Set the UV detector to the appropriate wavelength (e.g., 254 nm).[\[1\]](#)[\[3\]](#)[\[4\]](#)
- Inject 20 µL of each working standard solution and the prepared sample solution into the HPLC system.
- Record the chromatograms and the peak areas.

## Data Analysis

- Construct a calibration curve by plotting the peak area of the Brinzolamide standards against their corresponding concentrations.
- Perform a linear regression analysis to obtain the equation of the line ( $y = mx + c$ ) and the correlation coefficient ( $R^2$ ). The  $R^2$  value should be  $\geq 0.999$  for good linearity.
- Determine the concentration of Brinzolamide in the sample solution by interpolating its peak area on the calibration curve.
- Calculate the amount of Brinzolamide in the original pharmaceutical dosage form, taking into account the dilution factors.

## Method Validation

The analytical method should be validated according to ICH guidelines, including the following parameters:

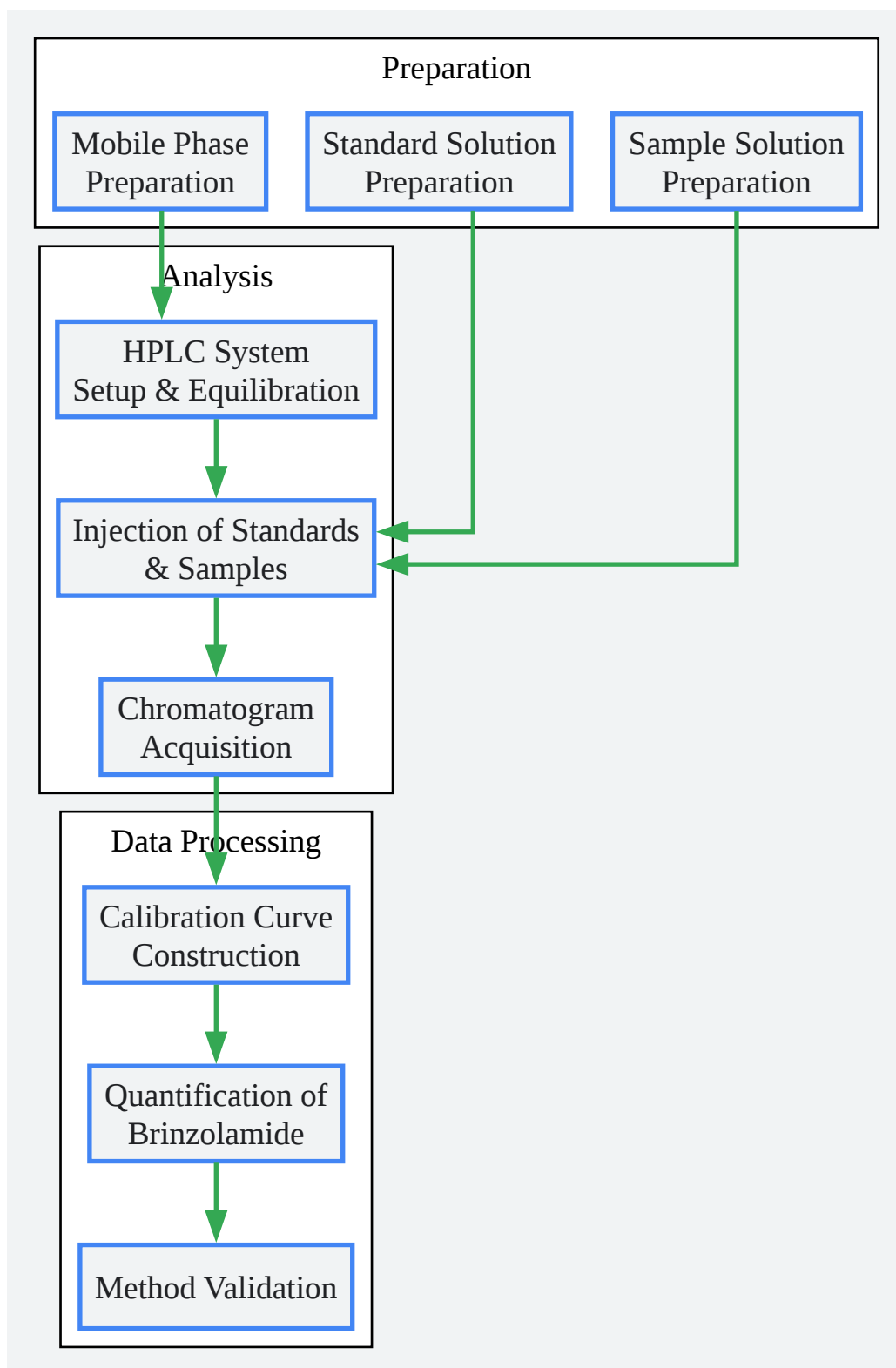
- **Specificity:** The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of Brinzolamide in a blank and placebo chromatogram.
- **Linearity:** The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the standard solution.
- **Accuracy:** The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of standard is spiked into a

placebo formulation.

- **Precision:** The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
- **Limit of Detection (LOD) and Limit of Quantitation (LOQ):** The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
- **Robustness:** The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

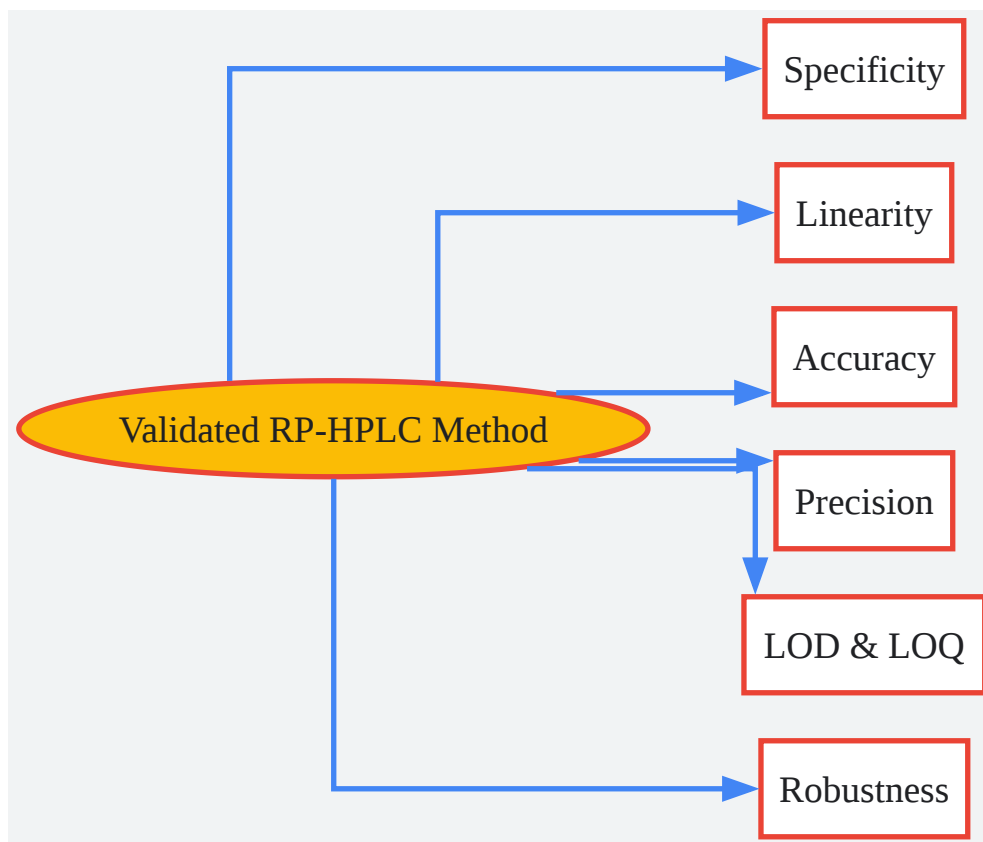
## Experimental Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship of the validation parameters.



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Caption: Experimental workflow for Brinzolamide quantification by RP-HPLC.



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Caption: Key parameters for RP-HPLC method validation according to ICH guidelines.

## Conclusion

The RP-HPLC method described in this application note is a reliable and robust technique for the quantification of Brinzolamide in pharmaceutical formulations. The clear separation of the analyte peak from potential degradants makes it suitable for stability-indicating assays. Adherence to the detailed protocol and proper method validation will ensure accurate and precise results for quality control and research purposes.

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## References



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